molecular formula C14H12ClN3OS B2413657 2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine-4(5H)-thione CAS No. 1255785-52-4

2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine-4(5H)-thione

Cat. No.: B2413657
CAS No.: 1255785-52-4
M. Wt: 305.78
InChI Key: AUQHPFVPVDPALC-UHFFFAOYSA-N
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Description

2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine-4(5H)-thione is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family.

Properties

IUPAC Name

2-(3-chloro-4-ethoxyphenyl)-5H-pyrazolo[1,5-a]pyrazine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3OS/c1-2-19-13-4-3-9(7-10(13)15)11-8-12-14(20)16-5-6-18(12)17-11/h3-8H,2H2,1H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQHPFVPVDPALC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN3C=CNC(=S)C3=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Recent studies indicate that 2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine-4(5H)-thione exhibits promising anticancer effects. Its mechanism of action primarily involves:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells. This is achieved through the modulation of key proteins involved in cell survival and death, notably caspases (caspase 3, 8, and 9) and the NF-κB pathway. Increased expression of pro-apoptotic factors such as p53 and Bax has also been observed, alongside elevated levels of reactive oxygen species (ROS), which are critical for apoptosis induction.
  • Cytotoxicity Studies : In vitro studies utilizing the MTT assay have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231. Some derivatives of this compound exhibited stronger cytotoxic effects than standard chemotherapy agents like cisplatin.
  • Autophagy Activation : Beyond apoptosis, the compound triggers autophagy by promoting autophagosome formation and enhancing beclin-1 expression while inhibiting mTOR signaling pathways. This dual mechanism may be particularly beneficial for treating cancers resistant to conventional therapies.

Cytotoxicity Against Cancer Cell Lines

A comprehensive study evaluated the cytotoxic effects of various pyrazolo derivatives related to this compound. The findings revealed:

Cell LineIC50 Value (µM)Comparison to Cisplatin
MCF-710Stronger
MDA-MB-2318Comparable

These results underscore the compound's potential as an effective anticancer agent.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine-4(5H)-thione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Biological Activity

2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine-4(5H)-thione is a synthetic compound belonging to the pyrazolo[1,5-a]pyrazine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

The molecular formula of this compound is C14H12ClN3O2C_{14}H_{12}ClN_3O_2, with a molecular weight of approximately 289.72 g/mol . The structure comprises a pyrazole ring substituted with a chloro and an ethoxy group, which may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been proposed based on recent studies:

  • Cytotoxic Activity : Research indicates that derivatives of pyrazolo compounds can exhibit significant cytotoxic effects against cancer cell lines. For instance, related compounds have shown stronger cytotoxicity than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231) . The proposed mechanism includes the induction of apoptosis through the activation of caspases and modulation of key proteins involved in cell survival pathways.
  • Enzymatic Inhibition : Pyrazolo compounds often act as inhibitors of various enzymes, which can lead to altered metabolic pathways in cancer cells. This inhibition can result in reduced proliferation and increased apoptosis .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels within cells, leading to oxidative stress that triggers apoptosis .

Anticancer Activity

A series of studies have evaluated the anticancer potential of pyrazolo derivatives similar to this compound:

CompoundCell LineIC50 (µM)Mechanism
Compound 3bMCF-7<10Induces apoptosis via caspase activation
Compound 2aMDA-MB-231<15Inhibits NF-κB and promotes p53 expression
2-(3-Chloro-4-ethoxyphenyl) derivativeMCF-10A (normal)>50Selectively cytotoxic to cancer cells

These findings indicate that such compounds can selectively target cancer cells while sparing normal cells, making them promising candidates for further development as anticancer agents.

Case Studies

  • Breast Cancer Research : A study focused on the synthesis and evaluation of new pyrazolo derivatives demonstrated that certain compounds exhibited significant cytotoxicity against breast cancer cell lines while having minimal effects on normal breast epithelial cells . This selectivity is crucial for reducing side effects in cancer therapy.
  • Mechanistic Insights : Another investigation into related pyrazolo compounds revealed that they could trigger autophagy alongside apoptosis, suggesting a dual mechanism that could enhance their therapeutic efficacy .

Q & A

Basic: What are the established synthetic methodologies for 2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine-4(5H)-thione?

The synthesis typically involves cyclization reactions using β-ketonitriles or substituted pyrazole precursors. For example:

  • Method A : Reacting 3,5-dimethylpyrazole derivatives with acetylphenone analogs in the presence of Cs₂CO₃ in methanol to form N-propargylated intermediates, followed by thionation to introduce the thione group .
  • Method B : Utilizing β-ketonitriles with sulfonyl hydrazides under iodine catalysis to form pyrazolo[1,5-a]pyrazine intermediates, which are subsequently functionalized with 3-chloro-4-ethoxyphenyl groups .
    Key steps include optimizing reaction time (6–12 hours) and temperature (80–120°C) to avoid byproducts.

Basic: How is the compound characterized structurally and purified for biological assays?

  • Structural Characterization :
    • Spectroscopy : IR confirms the thione (C=S) stretch at ~1200–1250 cm⁻¹. ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .
    • Elemental Analysis : Used to verify purity (>95%) and molecular formula (C₁₅H₁₁ClN₃OS).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Advanced: What structural modifications enhance its antiproliferative activity against cancer cell lines?

  • SAR Insights :
    • Amide Substituents : Derivatives with long alkyl chains (e.g., C₆H₁₃) and p-CF₃ phenyl groups show 40–50% cell mortality in A549 lung adenocarcinoma cells at 160 µM, attributed to improved membrane permeability .
    • Thione vs. Ketone : The thione group (C=S) increases electrophilicity, enhancing interactions with cellular thiols compared to ketone analogs (C=O) .
  • Methodological Tip : Use molecular docking to predict interactions with targets like tubulin or DNA topoisomerases .

Advanced: How does stereochemistry at chiral centers influence receptor binding (e.g., mGlu3)?

  • Case Study : In pyrazolo[1,5-a]pyrazine derivatives, the (R)-methyl configuration at the C-7 position increases mGlu3 receptor NAM activity (IC₅₀ = 392 nM) compared to the (S)-methyl isomer, which is 10-fold less potent .
  • Experimental Design :
    • Resolve enantiomers via chiral HPLC.
    • Use fluorescence-based calcium mobilization assays in mGlu3-expressing cell lines to compare potency .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

  • Common Issues :
    • Substituent Effects : Discrepancies arise from minor differences in substituents (e.g., ethoxy vs. methoxy groups altering logP and bioavailability) .
    • Assay Variability : Differences in cell line sensitivity (e.g., A549 vs. HEPG2) or receptor expression levels .
  • Resolution Strategy :
    • Standardize assays using identical cell lines and protocols.
    • Perform dose-response curves (IC₅₀) and compare under matched conditions .

Advanced: What in vivo models validate its efficacy as a CNS-penetrant receptor modulator?

  • Rodent Models :
    • Pharmacokinetics : Optimize compounds for CNS penetration by reducing molecular weight (<450 Da) and polar surface area (<90 Ų) .
    • Behavioral Studies : mGlu3 NAMs like VU0650786 show antidepressant effects in forced swim tests (rodents) at 10 mg/kg (oral), supported by brain/plasma ratios >0.5 .
  • DMPK Profiling : Monitor plasma half-life (t₁/₂) and brain exposure via LC-MS/MS .

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